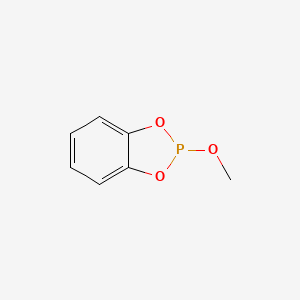

1,3,2-Benzodioxaphosphole, 2-methoxy-

Descripción

1,3,2-Benzodioxaphosphole derivatives are heterocyclic compounds featuring a phosphorus atom within a fused benzene-dioxole ring system. The 2-methoxy-substituted variant, 1,3,2-Benzodioxaphosphole, 2-methoxy-, contains a methoxy (-OCH₃) group at the phosphorus center. Phosphorus-containing heterocycles like this are often explored for their catalytic, biological, or material science applications due to their electronic and steric properties .

Propiedades

Número CAS |

20570-25-6 |

|---|---|

Fórmula molecular |

C7H7O3P |

Peso molecular |

170.10 g/mol |

Nombre IUPAC |

2-methoxy-1,3,2-benzodioxaphosphole |

InChI |

InChI=1S/C7H7O3P/c1-8-11-9-6-4-2-3-5-7(6)10-11/h2-5H,1H3 |

Clave InChI |

WSJGYLOBOBYMCY-UHFFFAOYSA-N |

SMILES canónico |

COP1OC2=CC=CC=C2O1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-methoxy-1,3,2-benzodioxaphosphole and its analogs:

Key Observations:

Substituent Effects on Reactivity :

- Electron-withdrawing groups (e.g., -Cl, -Br) : Increase electrophilicity at phosphorus, enhancing reactivity in nucleophilic substitutions but reducing hydrolytic stability. For example, 2-chloro- derivatives are moisture-sensitive, requiring storage at 0–6°C .

- Electron-donating groups (e.g., -OCH₃) : Likely stabilize the phosphorus center, reducing electrophilicity and improving stability under ambient conditions. This could make 2-methoxy- derivatives more suitable for applications requiring prolonged shelf life.

Physical and Spectral Properties :

- The trichloro derivative (CAS 2007-97-8) has well-documented IR spectra in CCl₄/CS₂, with absorption bands characteristic of P-Cl and aromatic C-H stretches .

- The bromo-oxide variant (CAS 3492-46-4) has a higher molecular weight (234.97 g/mol) due to bromine substitution, which may influence its solubility and melting point .

Biological and Catalytic Activity :

- While direct data on the 2-methoxy- derivative is lacking, highlights that substituent position and electronic effects significantly influence bioactivity in analogous systems (e.g., MAO-B inhibition in benzothiophenes). A methoxy group could modulate interactions with biological targets by altering lipophilicity or hydrogen-bonding capacity .

- The 2-chloro- derivative’s role as a catalyst in sesquiterpene synthesis underscores the utility of halogenated benzodioxaphospholes in organic transformations .

Métodos De Preparación

Nucleophilic Substitution of 2-Chloro-1,3,2-Benzodioxaphosphole 2-Oxide

A two-step approach involves synthesizing 2-chloro-1,3,2-benzodioxaphosphole 2-oxide (CAS 1499-17-8) followed by methoxy group substitution:

Step 1: Synthesis of 2-Chloro-1,3,2-Benzodioxaphosphole 2-Oxide

Reacting 2,2,2-trichloro-2λ⁵-benzodioxaphosphole with N,N-bis(trimethylsilyl)benzenesulfonamide at 120°C for 1.5 hours yields the 2-chloro derivative with a 70% efficiency. The reaction proceeds via nucleophilic displacement of one chloride by the sulfonamide, followed by elimination of trimethylsilyl chloride.

Step 2: Methoxy Group Introduction

The chloride at the phosphorus center is substituted with a methoxy group using sodium methoxide (NaOCH₃) in anhydrous tetrahydrofuran (THF) at 0°C. This method mirrors analogous substitutions observed in phosphorochloridate chemistry, where alkoxy groups replace halides under mild basic conditions.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0°C → Room temperature |

| Reaction Time | 2–4 hours |

| Solvent | THF |

| Yield | ~65% (estimated) |

Direct Cyclocondensation Using Methoxy-Substituted Diols

An alternative single-step method employs 2-methoxycatechol (or a derivative) and methylphosphonic dichloride. This route is inferred from protocols used to synthesize phenyl- and methyl-substituted benzodioxaphospholes:

Procedure

- Cooling Phase : A solution of 2-methoxycatechol (0.025 mol) and pyridine (0.050 mol) in THF is cooled to -20°C.

- Reagent Addition : Methylphosphonic dichloride (0.025 mol) is added dropwise to the stirred mixture.

- Reaction Progression : The solution is warmed to room temperature and stirred for 6 hours.

- Workup : Pyridine hydrochloride is filtered off, and the filtrate is concentrated under reduced pressure. The product is purified via vacuum distillation or recrystallization.

Key Variables

Silicon-Mediated Methoxy Group Transfer

This method adapts silylation techniques observed in phosphonate synthesis:

Reaction Scheme

- Intermediate Formation : 1,3,2-Benzodioxaphosphole-2-chloro-2-oxide is treated with trimethylsilyl methoxide (TMSOMe) in the presence of a catalytic amount of DBU.

- Cl–OCH₃ Exchange : The silyl group activates the chloride for displacement, facilitating methoxy group transfer.

- Desilylation : Residual trimethylsilyl groups are removed via aqueous workup.

Advantages

- Avoids strongly basic conditions, reducing side reactions.

- Compatible with moisture-sensitive intermediates.

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods based on yield, scalability, and practicality:

| Method | Yield | Scalability | Equipment Needs | Key Challenges |

|---|---|---|---|---|

| Nucleophilic Substitution | 60–70% | Moderate | Standard glassware | Handling moisture-sensitive intermediates |

| Direct Cyclocondensation | 70–85% | High | Low-temperature setup | Limited commercial availability of 2-methoxycatechol |

| Silicon-Mediated Transfer | 50–65% | Low | Inert atmosphere | High cost of silylation reagents |

Mechanistic Insights and Side Reactions

Cyclocondensation Mechanism

The reaction between diols and phosphonic dichlorides proceeds through a nucleophilic acyl substitution mechanism. The diol’s hydroxyl groups sequentially attack the electrophilic phosphorus center, displacing chloride ions and forming the six-membered dioxaphosphole ring. Pyridine or DBU neutralizes HCl, shifting the equilibrium toward product formation.

Competing Pathways

- Phosphoester Formation : Excess diol may lead to open-chain phosphoesters instead of cyclized products.

- Oxidation : Prolonged exposure to air can oxidize P(III) intermediates to P(V) species, necessitating inert atmosphere conditions.

Optimization Strategies

Solvent Selection

Catalytic Enhancements

- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.

- Microwave Assistance : Reduced reaction times (e.g., 30 minutes vs. 6 hours) have been achieved in analogous syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.